(2S)-2-trimethylsilylbutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Trimethylsilylbutanedioic acid is an organic compound characterized by the presence of a trimethylsilyl group attached to the second carbon of a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-trimethylsilylbutanedioic acid typically involves the introduction of a trimethylsilyl group to a butanedioic acid derivative. One common method is the silylation of (2S)-2-hydroxybutanedioic acid using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Trimethylsilylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2S)-2-Trimethylsilylbutanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-trimethylsilylbutanedioic acid exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various biochemical and chemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S)-2-Hydroxybutanedioic acid: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
(2S)-2-Methylbutanedioic acid: Contains a methyl group instead of a trimethylsilyl group, leading to variations in chemical behavior.
Uniqueness: The presence of the trimethylsilyl group in (2S)-2-trimethylsilylbutanedioic acid imparts unique properties such as increased hydrophobicity and stability, making it distinct from its analogs and useful in specific synthetic and industrial applications.
Properties
Molecular Formula |
C7H14O4Si |
---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
(2S)-2-trimethylsilylbutanedioic acid |
InChI |
InChI=1S/C7H14O4Si/c1-12(2,3)5(7(10)11)4-6(8)9/h5H,4H2,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1 |
InChI Key |
RTXZCZFAAYFFKF-YFKPBYRVSA-N |
Isomeric SMILES |
C[Si](C)(C)[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C[Si](C)(C)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.